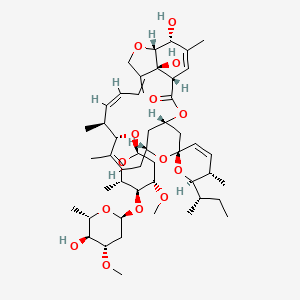

epi-Avermectin B1a

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Epi-Avermectin B1a is a semi-synthetic derivative of the naturally occurring macrocyclic lactone, Avermectin B1a, which was originally isolated from the bacterium Streptomyces avermitilis. It is a potent insecticide and anthelmintic, and has been used to control a variety of insect pests, including mites, flies, and ticks. Epi-Avermectin B1a has also been used in veterinary medicine to treat a variety of parasites, including roundworms, hookworms, and whipworms.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Epi-Avermectin B1a has shown potential anti-proliferative and anticancer effects in HCT-116 cells, a colon cancer cell line . It enhances the stability of microtubules, which are a part of the cell’s cytoskeleton and play a crucial role in cell division . Epi-Avermectin B1a has been found to promote tubulin polymerization, induce apoptosis in HCT-116 cells, and substantially diminish their ability to migrate . This suggests that epi-Avermectin B1a could be a promising microtubule-targeting agent for the development of future anticancer drugs .

Insecticidal Activity

Among the eight components of Avermectins, B1a exhibits the highest insecticidal activity . This makes epi-Avermectin B1a a potent anthelmintic agent, effective against a variety of parasites .

Industrial Production

Epi-Avermectin B1a production in Streptomyces avermitilis can be enhanced by engineering the aveC gene and precursor supply genes . This has led to an increase in the B1a:B2a ratio and the B1a titer, contributing to enhanced B1a production .

Environmental Degradation Product

Epi-Avermectin B1a is the base-catalysed intermediate formed during the decomposition of Avermectin B1a in vivo following treatment with Avermectin . It is also an environmental degradation product .

Resistance to Heavy-Ion Beam Irradiation

Epi-Avermectin B1a has shown resistance to heavy-ion beam irradiation . This property could be useful in various scientific research applications where resistance to irradiation is required.

Microbial Metabolism

Epi-Avermectin B1a is a natural fermentation product of Streptomyces avermitilis, a soil microorganism . Understanding the microbial metabolism of epi-Avermectin B1a can provide insights into the production and degradation of this compound.

Wirkmechanismus

Target of Action

Epi-Avermectin B1a primarily targets glutamate-gated chloride channels . These channels play a crucial role in the transmission of signals in the nervous system of invertebrates .

Mode of Action

Epi-Avermectin B1a interacts with its targets by binding to these chloride channels, causing an influx of chloride ions into the nerve cells . This influx leads to hyperpolarization of the nerve cell membranes, which inhibits the transmission of electrical impulses, thereby paralyzing the parasites .

Biochemical Pathways

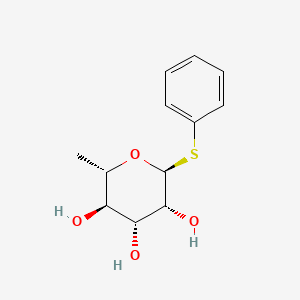

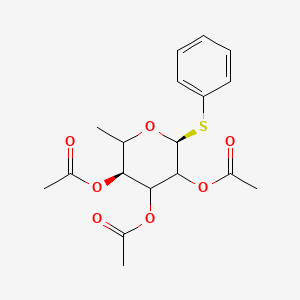

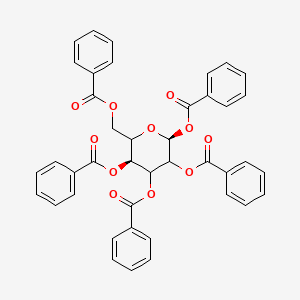

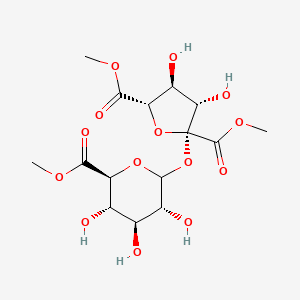

The biosynthetic pathway of avermectins, including epi-Avermectin B1a, has been elucidated based on several experiments . These compounds are derived from polyketide and linked to a disaccharide of the methylated deoxysugar l-oleandrose . The biosynthesis involves various steps, including precursor-labeling studies, identification of intermediates produced by blocked mutants, and in vitro studies of enzymes involved in the avermectin biosynthesis .

Pharmacokinetics

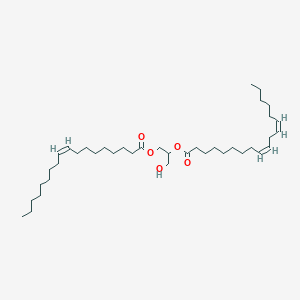

Avermectins are generally administered through different routes such as topical, subcutaneous, and oral . Between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil .

Result of Action

The result of epi-Avermectin B1a’s action is the paralysis and eventual death of the parasites . It has been shown to have a strong insecticidal activity and a low level of side-effects on the host organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of epi-Avermectin B1a. For instance, when administered to livestock, a significant portion of the drug reaches the soil through feces . This can lead to contamination of the soil and potential effects on non-target organisms, such as plants and soil invertebrates . Therefore, the prudent use of avermectins is recommended to reduce negative effects on the environment .

Eigenschaften

IUPAC Name |

(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXIRBKKLTSOM-PKFJMREDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

epi-Avermectin B1a | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)